Ammonium bimalate

CAS No.: 6283-27-8

Cat. No.: VC3844557

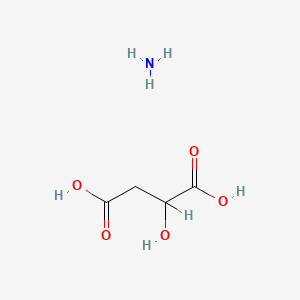

Molecular Formula: C4H9NO5

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6283-27-8 |

|---|---|

| Molecular Formula | C4H9NO5 |

| Molecular Weight | 151.12 g/mol |

| IUPAC Name | azanium;3,4-dihydroxy-4-oxobutanoate |

| Standard InChI | InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |

| Standard InChI Key | RMIOHTPMSWCRSO-UHFFFAOYSA-N |

| SMILES | C(C(C(=O)O)O)C(=O)O.N |

| Canonical SMILES | C(C(C(=O)O)O)C(=O)[O-].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Ammonium bimalate, systematically named hydroxybutanedioic acid monoammonium salt, is a crystalline organic compound with the molecular formula and a molecular weight of 151.12 g/mol . Its line formula, or , reflects its structure as a monoammonium salt of malic acid, where one carboxylic acid group remains protonated . The compound’s percent composition by mass is 31.79% carbon, 6.00% hydrogen, 9.27% nitrogen, and 52.94% oxygen .

Crystallographic Properties

Ammonium bimalate crystallizes in an orthorhombic disphenoidal system, a feature linked to its hydrogen-bonding network . This crystalline form contributes to its stability and solubility profile.

Synthesis and Historical Development

The synthesis of ammonium bimalate was first reported in the late 19th century. Kendrick (1897) developed an early method involving the neutralization of malic acid with ammonium hydroxide . Holmberg (1928) later refined this process, achieving higher purity through controlled recrystallization . These methods remain foundational for laboratory-scale production.

Physical and Optical Properties

Ammonium bimalate exhibits distinct physical characteristics critical for its identification and application:

| Property | Value |

|---|---|

| Melting Point | 160–161°C |

| Density () | 1.15 g/cm³ |

| Optical Rotation () | -6.4° (c = 6, water) |

| Solubility | 1:3 in water; slight in alcohol |

The compound’s negative optical rotation indicates its chirality, a property relevant to its behavior in asymmetric synthesis .

Applications in Scientific Research

Microbiological Studies

Ammonium bimalate has served as a nitrogen source in microbial culture media. A 1930 study demonstrated its utility in cultivating Mycobacterium tuberculosis, where it supported bacillary growth comparably to other ammonium salts . This application underscores its role in early tuberculosis research.

Biochemical Pathways

Recent research on the malate shuttle highlights malate’s role in cellular ammonia detoxification. Glutamic-oxaloacetic transaminase 1 (GOT1) catalyzes the conversion of malate to 2-ketoglutarate (2-KG), which assimilates ammonia into glutamate . Although these studies focus on malate itself, ammonium bimalate’s structural similarity positions it as a candidate for probing metabolic flux in T cells and other ammonia-sensitive systems .

Comparative Analysis with Related Compounds

Ammonium bimalate is often conflated with ammonium malate (a different stoichiometric form). Key distinctions include:

-

Stoichiometry: Bimalate retains one free carboxylic acid group, whereas malate salts are fully deprotonated.

-

Biological Activity: Malate’s role in the citric acid cycle contrasts with bimalate’s limited direct metabolic participation .

Challenges and Future Directions

Despite its well-characterized properties, ammonium bimalate’s applications remain underexplored. Opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume